1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a bromophenoxy group attached to a morpholinopropanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-bromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the morpholinopropanol backbone can undergo oxidation to form ketones or reduction to form alkanes.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Alkanes or alcohols.
Scientific Research Applications
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The morpholinopropanol backbone can facilitate the compound’s binding to proteins or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Bromophenoxy)-2-propanol
- 1-(4-Bromophenoxy)-3-piperidinopropan-2-ol
- 1-(4-Bromophenoxy)-3-morpholinopropan-2-one
Comparison: 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride stands out due to its unique combination of a bromophenoxy group and a morpholinopropanol backbone. This structure provides it with distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the morpholine ring enhances its solubility and stability, making it more suitable for certain applications .
Biological Activity
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a bromophenoxy group, and a secondary alcohol. Its chemical structure is crucial for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could modulate receptors associated with neurotransmission or hormonal regulation, influencing physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromophenoxy compounds have shown efficacy against various bacterial strains, including multidrug-resistant bacteria.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 15 |
This compound | TBD | TBD |
Anticancer Activity
Research has suggested that compounds similar to this compound may exhibit anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study evaluating the effects of various brominated compounds on cancer cell lines revealed that some exhibited IC50 values comparable to standard chemotherapy agents.
- Mechanism : The proposed mechanism involves the induction of oxidative stress and disruption of cellular membranes in cancer cells.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease.
Research Findings
A review of literature highlights several key findings regarding the biological activity of related compounds:
- Antimicrobial Studies : Compounds structurally related to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Investigations into the anticancer properties have shown promising results, with certain derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotective Studies : Some studies indicate that these compounds can protect neuronal cells from oxidative damage, suggesting a potential role in neuroprotection.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWZCMCMBEBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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